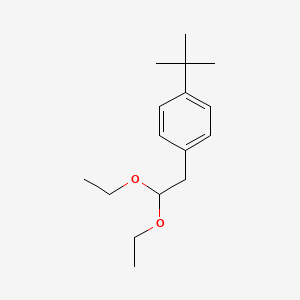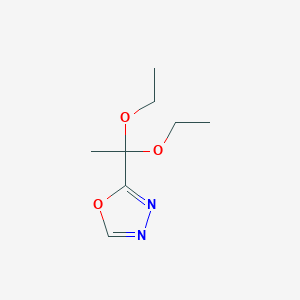
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole
Übersicht
Beschreibung
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole, commonly referred to as ODE, is an organic compound that is used as a synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and other chemicals. ODE is a heterocyclic compound that consists of an oxadiazole ring with two ethoxy groups attached to the nitrogen atoms. ODE has been studied extensively for its various properties, including its synthesis, mechanism of action, biochemical and physiological effects, and its uses in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Metal-Ion Sensing
1,3,4-oxadiazoles, including structures similar to 2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole, are prominent in the development of chemosensors due to their high photoluminescent quantum yield and excellent thermal and chemical stability. These molecules are used as important building blocks for creating fluorescent frameworks, particularly in metal-ion sensing applications. Their potential coordination sites (N and O donor atoms) make them a preferred choice for detecting various metal ions through mechanisms like photo-induced electron transfer and complex formation (Sharma, Om, & Sharma, 2022).
Therapeutic Potential
The 1,3,4-oxadiazole core is recognized for its therapeutic potential across a wide range of medical applications. Although the specific compound 2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole was not directly mentioned, similar 1,3,4-oxadiazole derivatives have demonstrated a variety of bioactivities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This diversity in biological activity underscores the importance of 1,3,4-oxadiazole derivatives in medicinal chemistry and drug development (Verma et al., 2019).
Synthesis and Medicinal Applications
Recent advancements in synthetic methodologies for 1,3,4-oxadiazole derivatives, including those similar to 2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole, have broadened their application in medicinal chemistry. These compounds are being explored for the development of new medicinal agents due to their efficacy in treating various diseases. The innovative synthetic approaches have made the production of these derivatives more feasible, further enhancing their utility in therapeutic applications (Nayak & Poojary, 2019).
Pharmacological Activities
1,3,4-Oxadiazole derivatives are known for their extensive pharmacological activities, making them valuable in the development of new drugs. The oxadiazole ring, present in compounds like 2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole, serves as a crucial structural component in various pharmacologically active molecules. These compounds are studied for their potential in addressing a myriad of health conditions, from antimicrobial to anticancer applications, showcasing the versatility of the 1,3,4-oxadiazole scaffold in pharmaceutical research (Wang et al., 2022).
Eigenschaften
IUPAC Name |
2-(1,1-diethoxyethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-4-12-8(3,13-5-2)7-10-9-6-11-7/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQOEBLUKSBPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C1=NN=CO1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



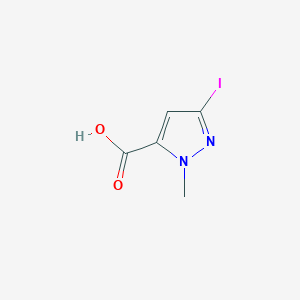


![decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride](/img/structure/B1382801.png)
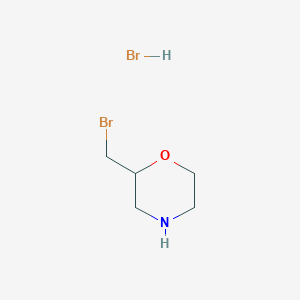
![Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B1382806.png)
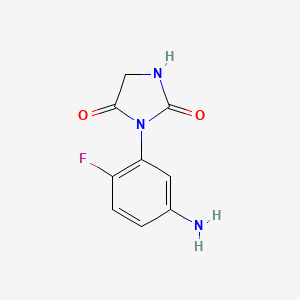
![Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate](/img/structure/B1382808.png)

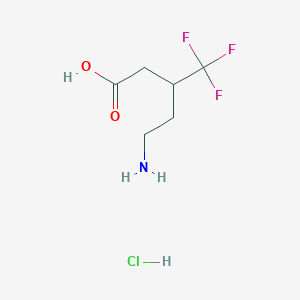

![1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1382813.png)

